3-[([3,4'-Bipyridin]-5-yl)amino]phenol
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Overview
Description
3-[([3,4’-Bipyridin]-5-yl)amino]phenol is an organic compound that features a bipyridine moiety linked to a phenol group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol typically involves the coupling of 3,4’-bipyridine with an aminophenol derivative. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts . This reaction can be carried out under various conditions, often involving the use of catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[([3,4’-Bipyridin]-5-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
3-[([3,4’-Bipyridin]-5-yl)amino]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique electronic and optical properties . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Used in the development of biologically active molecules.
Uniqueness
3-[([3,4’-Bipyridin]-5-yl)amino]phenol is unique due to its specific structural arrangement, which combines the properties of bipyridine and phenol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
821784-68-3 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[(5-pyridin-4-ylpyridin-3-yl)amino]phenol |
InChI |
InChI=1S/C16H13N3O/c20-16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19-20H |
InChI Key |
RICQJANZNPNJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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